1,2-Dimethylquinolin-1-ium perchlorate
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Overview
Description
1,2-Dimethylquinolin-1-ium perchlorate is a chemical compound with the molecular formula C11H12N+ClO4- It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylquinolin-1-ium perchlorate can be synthesized through the quaternization of 1,2-dimethylquinoline with perchloric acid. The reaction typically involves the following steps:
Starting Material: 1,2-Dimethylquinoline.
Reagent: Perchloric acid (HClO4).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylquinolin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce different quinoline derivatives.
Scientific Research Applications
1,2-Dimethylquinolin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethylquinolin-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylquinolin-1-ium perchlorate: Another quaternary ammonium salt derived from quinoline with similar chemical properties.
1,2-Dimethylquinoline: The parent compound from which 1,2-Dimethylquinolin-1-ium perchlorate is derived.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
20729-86-6 |
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Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1,2-dimethylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C11H12N.ClHO4/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ORGVJFSJIVVAJU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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